molecular formula C8H12O2 B14639926 2-(2-Propynyloxy)cyclopentanol CAS No. 56510-38-4

2-(2-Propynyloxy)cyclopentanol

Katalognummer: B14639926
CAS-Nummer: 56510-38-4
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: GOHUQKJPRWXKQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Propynyloxy)cyclopentanol is an organic compound with the molecular formula C₈H₁₂O₂. It is a derivative of cyclopentanol, featuring a propynyloxy group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propynyloxy)cyclopentanol typically involves the reaction of cyclopentanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol is replaced by the propynyloxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Propynyloxy)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The propynyloxy group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Cyclopentanone or cyclopentanal.

    Reduction: 2-(2-Propyl)cyclopentanol or 2-(2-Propene)cyclopentanol.

    Substitution: Various substituted cyclopentanol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Propynyloxy)cyclopentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Propynyloxy)cyclopentanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the propynyloxy group can participate in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanol: The parent compound with a hydroxyl group attached to a cyclopentane ring.

    2-(2-Propynyloxy)ethanol: Similar structure but with an ethyl chain instead of a cyclopentane ring.

    2-(2-Propynyloxy)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

2-(2-Propynyloxy)cyclopentanol is unique due to the combination of the cyclopentane ring and the propynyloxy group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

56510-38-4

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

2-prop-2-ynoxycyclopentan-1-ol

InChI

InChI=1S/C8H12O2/c1-2-6-10-8-5-3-4-7(8)9/h1,7-9H,3-6H2

InChI-Schlüssel

GOHUQKJPRWXKQH-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC1CCCC1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.